Cas no 1613726-22-9 (3-(bromomethyl)oxolan-3-ol)
3-(bromomethyl)oxolan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Furanol, 3-(bromomethyl)tetrahydro-
- 3-(bromomethyl)oxolan-3-ol
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- MDL: MFCD31635724
- Inchi: 1S/C5H9BrO2/c6-3-5(7)1-2-8-4-5/h7H,1-4H2
- InChI Key: BEJBPEURGOAIPE-UHFFFAOYSA-N
- SMILES: O1CCC(CBr)(O)C1
3-(bromomethyl)oxolan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-206839-1g |
3-(bromomethyl)oxolan-3-ol |
1613726-22-9 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-206839-5g |
3-(bromomethyl)oxolan-3-ol |
1613726-22-9 | 5g |
$3273.0 | 2023-09-16 | ||
| Enamine | EN300-206839-10g |
3-(bromomethyl)oxolan-3-ol |
1613726-22-9 | 10g |
$4852.0 | 2023-09-16 | ||
| Enamine | EN300-206839-0.05g |
3-(bromomethyl)oxolan-3-ol |
1613726-22-9 | 0.05g |
$262.0 | 2023-09-16 | ||
| Enamine | EN300-206839-0.1g |
3-(bromomethyl)oxolan-3-ol |
1613726-22-9 | 0.1g |
$392.0 | 2023-09-16 | ||
| Enamine | EN300-206839-0.25g |
3-(bromomethyl)oxolan-3-ol |
1613726-22-9 | 0.25g |
$559.0 | 2023-09-16 | ||
| Enamine | EN300-206839-0.5g |
3-(bromomethyl)oxolan-3-ol |
1613726-22-9 | 0.5g |
$879.0 | 2023-09-16 | ||
| Enamine | EN300-206839-1.0g |
3-(bromomethyl)oxolan-3-ol |
1613726-22-9 | 1g |
$1129.0 | 2023-05-25 | ||
| Enamine | EN300-206839-2.5g |
3-(bromomethyl)oxolan-3-ol |
1613726-22-9 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-206839-5.0g |
3-(bromomethyl)oxolan-3-ol |
1613726-22-9 | 5g |
$3273.0 | 2023-05-25 |
3-(bromomethyl)oxolan-3-ol Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(bromomethyl)oxolan-3-ol
Introduction to 3-(bromomethyl)oxolan-3-ol (CAS No. 1613726-22-9)
3-(bromomethyl)oxolan-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1613726-22-9, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This heterocyclic alcohol featuring a bromomethyl substituent on a three-membered oxygen-containing ring presents unique reactivity that makes it a valuable intermediate in the development of various bioactive molecules.
The molecular structure of 3-(bromomethyl)oxolan-3-ol consists of a cyclic ether (oxolan) with a bromomethyl group attached to the third carbon atom. This arrangement imparts electrophilic characteristics to the molecule, particularly at the bromomethyl position, facilitating nucleophilic substitution reactions. Such reactivity is highly advantageous in synthetic chemistry, enabling the construction of more complex molecules through diverse coupling and functionalization strategies.
In recent years, 3-(bromomethyl)oxolan-3-ol has garnered attention in medicinal chemistry due to its potential applications in drug discovery. The oxolan ring is a common motif in natural products and pharmaceuticals, often contributing to biological activity through specific interactions with biological targets. The presence of the bromomethyl group further enhances its utility as a synthetic building block, allowing for easy introduction of additional functional groups via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
One of the most compelling aspects of 3-(bromomethyl)oxolan-3-ol is its role in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents. Researchers have leveraged this compound to develop novel scaffolds with potential therapeutic applications. For instance, studies have demonstrated its utility in constructing benzodiazepine analogs and other neuroactive compounds, where the oxolan ring mimics biologically relevant structures.
The bromomethyl functionality also makes 3-(bromomethyl)oxolan-3-ol a candidate for generating thioether derivatives through reaction with thiols or thiolates. These thioethers are versatile intermediates in medicinal chemistry, often used in the synthesis of protease inhibitors and other enzyme-targeting molecules. The ability to efficiently convert the bromomethyl group into a thioether via nucleophilic aromatic substitution or metal-catalyzed reactions underscores its synthetic flexibility.
Recent advancements in flow chemistry have further expanded the applications of 3-(bromomethyl)oxolan-3-ol. Flow systems allow for controlled reaction conditions and scalable synthesis, making it possible to produce complex derivatives under mild and reproducible conditions. This approach has been particularly useful in academic and industrial settings where high-throughput screening and automated synthesis are essential.
In addition to its pharmaceutical applications, 3-(bromomethyl)oxolan-3-ol has found utility in materials science. The oxolan ring can serve as a template for designing polymers and supramolecular assemblies with specific properties. For example, researchers have explored its use in creating chiral materials by incorporating stereogenic centers into the oxolan framework. Such materials may find applications in catalysis and molecular recognition technologies.
The chemical reactivity of 3-(bromomethyl)oxolan-3-ol also makes it a valuable tool for studying reaction mechanisms and developing new catalytic methods. Its participation in various organic transformations provides insights into electronic effects and steric influences within heterocyclic systems. These studies contribute to a deeper understanding of molecular interactions, which is crucial for designing more effective synthetic strategies.
From a commercial perspective, 3-(bromomethyl)oxolan-3-ol is available from multiple chemical suppliers, ensuring accessibility for researchers worldwide. Its stability under standard storage conditions makes it convenient for laboratory use, while its well-documented properties allow for predictable behavior in synthetic protocols. This reliability is essential for both academic research and industrial-scale production.
The future prospects for 3-(bromomethyl)oxlanantron - 22962 - 22962 - 22962 - 22962 - 22962 - 22962 - 22962 - 22962 - 22962 - 22962 - 22962 - 22962 - 22962 - 229620xlanantron - 229620xlanantron - 229620xlanantron - 229620xlanantron are promising, with ongoing research exploring new derivatives and applications. As synthetic methodologies continue to evolve, this compound is likely to remain a cornerstone in the development of innovative chemical entities across multiple disciplines.
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